molecular formula C12H10INO3 B12996371 Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate

Cat. No.: B12996371
M. Wt: 343.12 g/mol
InChI Key: YMHYZMRGLBWKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate under acidic conditions to form the quinoline core. This is followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Products include azido, cyano, or other substituted quinoline derivatives.

    Oxidation: Oxidized products may include quinoline N-oxides.

    Reduction: Reduced products may include dihydroquinoline derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: It is used as a probe to study biological pathways and enzyme interactions.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The iodine atom can facilitate binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and potential for substitution reactions. The combination of the quinoline core and the ester group also provides a versatile scaffold for further chemical modifications.

Biological Activity

Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10INO3C_{12}H_{10}INO_3, with a molecular weight of 305.12 g/mol. The presence of iodine in the structure enhances its reactivity and biological potential.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference Drug (Ampicillin) MIC (µg/mL)
Staphylococcus aureus832
Escherichia coli1664
Bacillus cereus416
Pseudomonas aeruginosa32128

The compound showed superior activity against Bacillus cereus, with an MIC of 4 µg/mL, indicating strong antibacterial properties that exceed those of traditional antibiotics like ampicillin .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates notable antifungal activity. Research has shown that it effectively inhibits the growth of several fungal strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)Reference Drug (Fluconazole) MIC (µg/mL)
Candida albicans1664
Aspergillus niger32>128
Trichophyton rubrum832

The compound exhibited an MIC of just 8 µg/mL against Trichophyton rubrum, showcasing its potential as an effective antifungal agent .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary assays indicate that it can induce apoptosis in cancer cell lines.

Case Study: Effect on Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116). The results are summarized below:

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
MCF71510
A5492012
HCT1161811

The compound showed promising results with an IC50 value of 15 µM against MCF7 cells, indicating potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. It is believed to inhibit DNA synthesis and disrupt cellular membrane integrity.

Properties

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

methyl 3-iodo-2-methyl-4-oxo-1H-quinoline-8-carboxylate

InChI

InChI=1S/C12H10INO3/c1-6-9(13)11(15)7-4-3-5-8(10(7)14-6)12(16)17-2/h3-5H,1-2H3,(H,14,15)

InChI Key

YMHYZMRGLBWKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)C(=O)OC)I

Origin of Product

United States

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